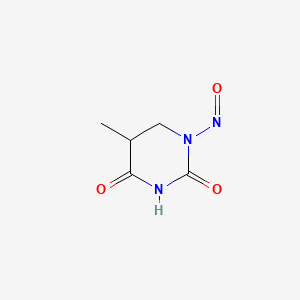

1-Nitroso-5,6-dihydrothymine

Description

Contextualization of N-Nitrosamines and Cyclic Nitrosoureas in Biochemical Research

N-nitrosamines and cyclic nitrosoureas are classes of chemical compounds characterized by a nitroso group (N=O) attached to a nitrogen atom. scienceasia.org These compounds have garnered significant attention in biochemical and toxicological research due to their potential as carcinogens in various animal species. scienceasia.orgsci-hub.se While many N-nitrosamines require metabolic activation to exert their biological effects, nitrosamides, a related class, are often unstable at physiological pH and can act as direct mutagens. sci-hub.se The study of these compounds extends to their presence in the environment, consumer products, and their formation within biological systems. scienceasia.orgresearchgate.neteuropa.eu Research into nitrosoureas, specifically, has also been prominent in the field of medicinal chemistry, as some derivatives are utilized as antineoplastic agents in cancer therapy. tandfonline.com

Overview of Pyrimidine (B1678525) Metabolism and Dihydrothymine (B131461) Formation

The formation of 1-Nitroso-5,6-dihydrothymine is intrinsically linked to the catabolism of the pyrimidine base, thymine (B56734). Pyrimidine metabolism encompasses both the synthesis (de novo and salvage pathways) and degradation of pyrimidine nucleotides, which are essential components of DNA and RNA. creative-proteomics.com The degradation of pyrimidines like uracil (B121893) and thymine is a crucial process for recycling these bases and preventing the accumulation of potentially toxic metabolites. creative-proteomics.comoup.com

In humans and other mammals, the degradation of thymine follows a reductive pathway involving a series of enzymatic steps. uva.nlexpasy.orgyoutube.com This contrasts with some microorganisms that utilize an oxidative pathway. expasy.org The initial and rate-limiting step in the reductive pathway is the conversion of thymine to 5,6-dihydrothymine. creative-proteomics.comnih.govtaylorandfrancis.com This is followed by the hydrolytic opening of the pyrimidine ring and subsequent reactions to produce non-toxic, water-soluble end products. creative-proteomics.comoup.com

The key enzymatic steps in the degradation of thymine are:

Reduction: Thymine is reduced to 5,6-dihydrothymine. creative-proteomics.comoup.com

Ring Opening: The 5,6-dihydrothymine ring is opened to form N-carbamyl-β-aminoisobutyric acid. researchgate.netmhmedical.comnih.govoatext.com

Hydrolysis: N-carbamyl-β-aminoisobutyric acid is hydrolyzed to β-aminoisobutyric acid, ammonia, and carbon dioxide. creative-proteomics.comuva.nl

Two key enzymes are central to the initial stages of thymine degradation:

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme, encoded by the DPYD gene, catalyzes the first and rate-limiting step in the catabolism of thymine and uracil. nih.govtaylorandfrancis.comnih.govwikipedia.orgmedlineplus.gov DPD reduces the double bond in the pyrimidine ring of thymine to form 5,6-dihydrothymine. creative-proteomics.comoup.com Deficiencies in DPD activity can lead to an accumulation of thymine and uracil in the body. wikipedia.orgmedlineplus.gov

Dihydropyrimidinase (DHP): Following the action of DPD, dihydropyrimidinase catalyzes the second step in the degradation pathway. researchgate.netnih.govoatext.com DHP is a zinc metalloenzyme that facilitates the hydrolytic ring opening of 5,6-dihydrothymine to produce N-carbamyl-β-aminoisobutyric acid. oup.comresearchgate.netmhmedical.comoatext.com A deficiency in this enzyme results in the accumulation and excretion of dihydrouracil (B119008) and dihydrothymine. mhmedical.comnih.gov

Enzymatic Pathways in Thymine Degradation

Genesis of Nitrosated Compounds: Endogenous and Exogenous Sources

The formation of N-nitrosated compounds, including this compound, can occur from both external (exogenous) and internal (endogenous) sources.

Nitrosation is a chemical process that involves the reaction of a nitrosating agent with an amine, leading to the formation of an N-nitroso compound. nih.govwikipedia.org In biological systems, this typically occurs when secondary amines react with a source of nitrite (B80452). wikipedia.orgresearchgate.net The primary nitrosating agent in aqueous systems is often dinitrogen trioxide (N₂O₃), which is formed from the acidification of nitrite. efpia.eupnas.org

Exogenous Sources: Exposure to pre-formed N-nitroso compounds can occur through various environmental and dietary routes. researchgate.net These include tobacco smoke, certain processed foods and beverages, and some consumer products. researchgate.netresearchgate.netnih.gov Industrial processes and water disinfection can also be sources of nitrosamine (B1359907) contamination. europa.euresearchgate.net

Endogenous Formation: N-nitroso compounds can be formed within the body from the reaction of ingested precursors. researchgate.netnih.govnih.gov Dietary nitrates, which can be reduced to nitrites by oral microflora, can react with amines present in food or within the body, particularly in the acidic environment of the stomach, to form nitrosamines. researchgate.net

Reactive nitrogen species (RNS) are a family of molecules derived from nitric oxide (•NO). wikipedia.orgnih.gov They are produced in biological systems through enzymatic activity and play roles in both physiological signaling and pathological processes. wikipedia.orgnih.gov RNS include molecules such as peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide with the superoxide (B77818) radical (O₂•⁻). wikipedia.orgmdpi.com

An imbalance leading to an overproduction of RNS can result in nitrosative stress . wikipedia.orgnih.govencyclopedia.pub This condition can lead to cellular damage through the modification of crucial biomolecules like proteins, lipids, and DNA. nih.govmdpi.com The chemical reactions involved include nitration and nitrosation. mdpi.com Nitrosative stress is implicated in the pathophysiology of various diseases, including neurodegenerative and cardiovascular conditions. nih.govwisdomlib.org The formation of nitrosated compounds like this compound can be influenced by the local concentration of RNS and the presence of nitrosatable substrates.

Compound Data

Below are tables detailing the properties of the key compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methyl-1-nitroso-1,3-diazinane-2,4-dione | nih.gov |

| Molecular Formula | C₅H₇N₃O₃ | chemsrc.com, fda.gov, nih.gov |

| Molecular Weight | 157.13 g/mol | fda.gov, nih.gov |

| CAS Number | 62641-67-2 | chemsrc.com, nih.gov |

| Synonyms | NDHT, 1-nitrosodihydrothymine | nih.gov, oup.com |

Table 2: Properties of 5,6-dihydrothymine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methyl-1,3-diazinane-2,4-dione | foodb.ca |

| Molecular Formula | C₅H₈N₂O₂ | foodb.ca |

| Molecular Weight | 128.13 g/mol | foodb.ca |

| Synonyms | 5,6-Dihydro-5-methyluracil, 5-Methyldihydrouracil | foodb.ca |

Table 3: Enzymes in Thymine Degradation

| Enzyme | EC Number | Function |

|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Catalyzes the reduction of thymine to 5,6-dihydrothymine. uva.nltaylorandfrancis.com |

| Dihydropyrimidinase (DHP) | 3.5.2.2 | Catalyzes the hydrolytic ring opening of 5,6-dihydrothymine. uva.nlresearchgate.netoatext.com |

| β-Ureidopropionase | 3.5.1.6 | Degrades N-carbamyl-β-aminoisobutyric acid. oup.comuva.nl |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62641-67-2 |

|---|---|

Molecular Formula |

C5H7N3O3 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

5-methyl-1-nitroso-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H7N3O3/c1-3-2-8(7-11)5(10)6-4(3)9/h3H,2H2,1H3,(H,6,9,10) |

InChI Key |

VHNPZOQVSSWOJZ-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)NC1=O)N=O |

Canonical SMILES |

CC1CN(C(=O)NC1=O)N=O |

Other CAS No. |

62641-67-2 |

Synonyms |

1-nitroso-5,6-dihydrothymine NDHT |

Origin of Product |

United States |

Synthesis and Derivatization of 1 Nitroso 5,6 Dihydrothymine

Chemical Synthesis Methodologies

The creation of 1-Nitroso-5,6-dihydrothymine (NDHT) is achieved through specific chemical reactions involving a precursor molecule.

Nitrosation of Dihydrothymine (B131461) Precursors

The primary method for synthesizing this compound involves the direct nitrosation of its precursor, 5,6-dihydrothymine. oup.com This reaction introduces a nitroso group (-N=O) onto one of the nitrogen atoms within the pyrimidine (B1678525) ring structure. The process is a targeted chemical modification where the amino group of the dihydrothymine is converted into a nitrosoamine. This transformation is a key step in producing various N-nitroso compounds, which are a broad class of chemicals characterized by the N-N=O functional group. scienceasia.org

The synthesis starts with 5,6-dihydrothymine, a reduced form of the nucleic acid base thymine (B56734). oup.comnih.gov The reaction specifically targets a ring nitrogen for nitrosation, which can destabilize the glycosylic bond in corresponding nucleosides, potentially leading to depurination if it were to occur within a DNA strand. researchgate.net

Controlled Reaction Conditions for Compound Generation

The synthesis of this compound requires carefully controlled laboratory conditions to ensure the desired product is formed efficiently. A documented synthesis involves suspending 5,6-dihydrothymine in a solution of 5 N hydrochloric acid (HCl). oup.com The mixture is cooled using an ice bath to manage the reaction temperature. Sodium nitrite (B80452) (NaNO₂) is then added gradually to this acidic suspension over a period of several hours. oup.com The acidic environment is crucial for the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. The controlled, slow addition of sodium nitrite helps to maintain the temperature and prevent unwanted side reactions, leading to the successful generation of this compound.

Structural Analogs and Related Compounds

The properties and behavior of this compound can be better understood by comparing it to its structural analogs and other related N-nitroso derivatives.

Comparison with 1-Nitroso-5,6-dihydrouracil (B98791)

A close structural analog of NDHT is 1-Nitroso-5,6-dihydrouracil (NDHU). Both are cyclic nitrosoureas derived from pyrimidine bases, but they exhibit different biological activities. oup.com NDHU is recognized as a potent liver carcinogen in rats. oup.comthegoodscentscompany.com In contrast, this compound did not show significant carcinogenic activity when administered to rats under similar long-term study conditions. oup.com

The key structural difference between the two compounds is the presence of a methyl group at the C5 position of the pyrimidine ring in NDHT, which is absent in NDHU. This minor structural variation leads to significant differences in their biological impact. For instance, while both compounds are direct-acting mutagens, the concentration of NDHT required to produce a mutagenic effect in Salmonella typhimurium was found to be 13 times higher than that of NDHU. oup.com Furthermore, studies on DNA damage in rat liver cells showed that while both compounds could induce DNA single-strand breaks, the damage caused by NDHU was significantly more persistent than that caused by NDHT. oup.com

| Property | This compound (NDHT) | 1-Nitroso-5,6-dihydrouracil (NDHU) | Reference |

|---|---|---|---|

| Carcinogenicity in Rat Liver | Not significantly carcinogenic | Strong liver carcinogen | oup.com |

| Mutagenicity (Salmonella typhimurium) | Mutagenic, but at a higher concentration than NDHU | Direct-acting mutagen | oup.com |

| Persistence of DNA Damage | Less persistent | Significantly more persistent (80% persisted for 7 days) | oup.com |

Other N-Nitroso Derivatives of Nucleic Acid Bases

This compound belongs to the larger family of N-nitroso compounds. scienceasia.org These compounds are characterized by the covalent attachment of a nitroso group to a nitrogen atom. acs.org Many N-nitroso compounds are known for their ability to act as alkylating agents, which can chemically modify cellular macromolecules like DNA. acs.orgtandfonline.com The biological activity of these compounds is often linked to their chemical or enzymatic conversion into reactive species. tandfonline.com

N-nitroso compounds derived from nucleic acid bases or their precursors are of particular interest in chemical and biological research. The nitrosation can occur on different nitrogen atoms within the base structure. For example, nitrosation of exocyclic amines on DNA bases can lead to deamination, a known mutagenic event. researchgate.net Other N-nitroso compounds, such as those derived from indoles, can damage DNA through transnitrosation, which also results in deamination and depurination. researchgate.net The study of various N-nitroso derivatives helps to elucidate the structure-activity relationships that determine their biological and chemical properties.

Advanced Characterization Techniques and Theoretical Studies

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the electronic and structural features of 1-Nitroso-5,6-dihydrothymine.

While specific, experimentally determined Nuclear Magnetic Resonance (NMR) data for this compound is not extensively detailed in publicly available literature, general expectations for the ¹H and ¹³C NMR spectra can be inferred from its structure. The molecule, 5-methyl-1-nitroso-1,3-diazinane-2,4-dione, is expected to exhibit signals corresponding to the methyl group protons, the protons on the saturated C5 and C6 positions of the dihydropyrimidine (B8664642) ring, and the N-H proton. The chemical shifts would be influenced by the presence of the electron-withdrawing nitroso and carbonyl groups. For related pyrimidine (B1678525) derivatives, ¹H NMR spectroscopy has been a key tool in confirming structural assignments.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands associated with the nitroso functional group. Generally, nitrosamines exhibit two distinct absorption bands. researchgate.net One intense band appears in the lower UV region, typically around 230 nm, corresponding to a π → π* transition. researchgate.net A second, less intense band is observed in the near-UV region, around 330-340 nm, which is attributed to an n → π* transition of the N-N=O chromophore. researchgate.net This longer wavelength absorption is responsible for the characteristic pale yellow color of many nitrosamines. For comparison, studies on other nitrosamines confirm these general absorption features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Characterization

The electrochemical behavior of this compound is of interest due to the redox-active nitroso group. While direct electrochemical studies on this specific compound are scarce, the electrochemical reduction of related compounds provides insight. For instance, the parent compound, 5,6-dihydrothymine, has a reduction potential (Ered) of approximately -2.07 V vs SCE. nih.gov The nitroso group is known to be electrochemically active and typically undergoes reduction at less negative potentials. For example, nitrosobenzene (B162901) can be electrochemically reduced to its radical anion. uchile.cl It is therefore anticipated that this compound would exhibit a reduction wave corresponding to the reduction of the nitroso group, likely at a potential less negative than that required for the reduction of the dihydrothymine (B131461) ring.

Structural Elucidation Methods

Advanced analytical techniques are employed to confirm the molecular structure and assess the purity of this compound.

Currently, there are no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database. X-ray crystallography of related dihydropyrimidine derivatives, however, has been instrumental in confirming their three-dimensional structures, including ring conformation and the stereochemical arrangement of substituents. Such an analysis for this compound would definitively establish the planarity of the nitrosoamino group and the conformation of the six-membered ring.

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the purity of this compound. The compound has a monoisotopic mass of 157.04874 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition of C₅H₇N₃O₃. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.05602 | 128.9 |

| [M+Na]⁺ | 180.03796 | 137.6 |

| [M-H]⁻ | 156.04146 | 130.1 |

| [M+NH₄]⁺ | 175.08256 | 147.0 |

| [M]⁺ | 157.04819 | 126.7 |

| This table is based on predicted data. uni.lu |

While detailed fragmentation studies for this compound are not widely reported, the fragmentation patterns of related nucleosides and heterocyclic compounds typically involve cleavage of the glycosidic bond (if present) and ring fragmentation. researchgate.net For this compound, characteristic losses would be expected, such as the loss of the nitroso group (NO) or fragmentation of the dihydropyrimidine ring.

X-ray Crystallography

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules, offering insights that complement experimental findings. For this compound, theoretical approaches are crucial for elucidating its electronic structure, dynamic behavior, and potential biological activity. These methods provide a molecular-level framework for interpreting its properties and mechanisms of action.

Quantum Chemical Calculations (e.g., DFT, HOMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

DFT calculations have been successfully applied to the parent structure, 5,6-dihydrothymine. acs.org For instance, studies using the B3LYP functional with the 6-311++G(2d,p) basis set and a Polarizable Continuum Model (PCM) to simulate a DMSO solvent environment have been conducted to calculate molecular structures and NMR parameters. acs.org Such analyses have determined that 5,6-dihydrothymine preferentially exists in a conformation where the methyl group occupies a pseudoequatorial position. acs.org This foundational knowledge is critical for understanding how the addition of a nitroso group at the N1 position impacts the geometry and electronic distribution of the dihydropyrimidine ring.

A key aspect of quantum chemical analysis involves the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.comaimspress.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher chemical reactivity. ajchem-a.commdpi.com For derivatives of the dihydropyrimidine class, DFT calculations are routinely used to determine these parameters, providing insight into their stability and reactive nature. scispace.comrsc.org While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the established methodologies used for related dihydropyrimidines provide a clear path for its theoretical characterization. scispace.comdovepress.com

The following table summarizes key quantum chemical parameters and their significance, which are calculable for this compound using established DFT methods.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the potential to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. ajchem-a.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the potential to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. ajchem-a.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. (IP ≈ -EHOMO) ajchem-a.com |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. (EA ≈ -ELUMO) ajchem-a.com |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static electronic properties of a molecule, molecular modeling and dynamics (MD) simulations provide insight into its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent interactions, and binding events at an atomistic level. nih.govrug.nl

For the dihydropyrimidine class of compounds, computational studies, including molecular docking and MD simulations, have been employed to investigate their mechanisms of action. tandfonline.com For example, such simulations have been used to study how dihydropyrimidine derivatives interact with biological targets like acetylcholinesterase, providing a plausible explanation for their observed biological activity. tandfonline.com

In the context of this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the accessible conformations of the dihydropyrimidine ring and the orientation of the nitroso group in an aqueous environment.

Study Solvation: Model the interactions between the compound and surrounding water molecules to understand its solubility and the structure of its hydration shell.

Simulate Biomolecular Interactions: Investigate how this compound might bind to biological macromolecules, such as DNA or proteins. This can help identify potential binding sites and predict the stability of the resulting complex, offering clues to its mechanism of toxicity.

These simulation techniques are essential for bridging the gap between molecular structure and biological function, providing dynamic context to the static information obtained from quantum chemical calculations.

Structure-Activity Relationship (SAR) and Categorical-SAR (cat-SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are a cornerstone of toxicology and medicinal chemistry, aiming to link the chemical structure of a compound to its biological activity. nih.gov These models are accepted by regulatory agencies for risk assessment and are valuable for screening untested chemicals for potential toxicity. lsu.edu

A specialized approach, Categorical-Structure Activity Relationship (cat-SAR), is a computational method used to predict the potential of chemicals to cause adverse effects, such as carcinogenicity, and to provide insights into their mechanisms of action. lsu.edu A cat-SAR study investigating mammary gland carcinogens in female rodents specifically included this compound. lsu.edu This type of analysis is valuable as a cost-effective and rapid screening tool to prioritize environmental chemicals for further toxicological evaluation. lsu.edu

In this cat-SAR study, this compound was evaluated for its carcinogenic potential. The model calculates the probability of a compound being a carcinogen based on its structural features, or "structural alerts." The results for this compound from this study are presented below.

| Compound Name | CAS Registry Number | Experimental Result | Calculated Probability of Being a Mammary Carcinogen | Calculated Probability of Being a Non-Mammary Carcinogen |

|---|---|---|---|---|

| This compound | 62641-67-2 | Positive (+) | 0.882 | 0.889 |

The experimental result indicates the compound's known activity in rodent bioassays. The calculated probabilities represent the model's prediction based on the chemical's structure.

The high calculated probabilities suggest that the structural features of this compound are recognized by the cat-SAR model as being associated with carcinogenicity. Such studies help in identifying structural alerts and understanding the mechanistic basis of toxicity, thereby facilitating the screening and prioritization of chemicals for in-depth testing. lsu.edu

Molecular Interactions and Biochemical Pathways

Interactions with Nucleic Acids

1-Nitroso-5,6-dihydrothymine (NDHT) is a cyclic nitrosourea (B86855) derived from the pyrimidine (B1678525) base thymine (B56734). oup.comfda.gov Its chemical structure facilitates interactions with genetic material, leading to various forms of DNA damage.

As a direct-acting mutagen, this compound can form covalent adducts with DNA without the need for metabolic activation. oup.comoup.com This reactivity is a characteristic of many N-nitroso compounds, which are known to be alkylating agents that modify DNA bases. nih.govnih.gov The formation of these adducts alters the chemical structure of the DNA, creating lesions that can disrupt normal cellular processes. nih.gov If left unrepaired, these DNA adducts can interfere with DNA transcription and replication, potentially leading to mutations. nih.gov While the precise structures of all adducts formed by NDHT are a subject of detailed biochemical investigation, their formation is a critical initiating event in its biological activity.

Research has demonstrated that this compound is capable of inducing single-strand breaks in the DNA of rat liver cells following intraperitoneal injection. oup.comoup.com In a comparative study, NDHT, along with the related compounds 1-nitroso-5,6-dihydrouracil (B98791) (NDHU) and methylnitrosourea (MNU), was shown to produce a similar maximum level of DNA damage, quantified as 2.2–3.2 strand breaks per 10⁸ daltons of DNA. oup.comoup.com A key difference, however, lay in the persistence of this damage. While the DNA damage caused by the potent liver carcinogen NDHU was highly persistent, with 80% of the damage remaining after 7 days, the breaks induced by NDHT were repaired much more rapidly, similarly to those caused by MNU. oup.comoup.com This rapid repair of NDHT-induced SSBs may explain its lack of significant carcinogenicity in rat liver compared to NDHU. oup.comoup.com

The DNA lesions caused by this compound, including adducts and single-strand breaks, can significantly impede the process of DNA replication. DNA adducts can act as physical blocks, causing the DNA polymerase machinery to stall or dissociate from the DNA template. nih.gov Such stalling can also lead to the incorporation of incorrect bases opposite the lesion, resulting in mutations. nih.gov Furthermore, single-strand breaks can disrupt the progression of the replication fork, which, if not efficiently repaired, can lead to the collapse of the fork and the formation of more severe double-strand breaks, threatening cell viability. nih.gov

Similar to its effects on replication, the DNA damage induced by this compound can interfere with transcription, the process of reading a gene to produce messenger RNA (mRNA). nih.gov When RNA polymerase encounters a DNA adduct, its progression along the DNA template can be blocked. nih.gov This blockage halts the synthesis of the mRNA molecule, preventing the production of the protein encoded by that gene. This can lead to a loss of essential cellular functions, depending on the role of the protein that is no longer being synthesized.

Impact on DNA Replication Processes

Modulation of DNA Repair Pathways

The cell possesses a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like this compound. The efficiency of these pathways in recognizing and repairing specific lesions is a critical determinant of cellular fate.

The types of base modifications and single-strand breaks generated by this compound are typically substrates for the Base Excision Repair (BER) pathway. neb.comscielo.br The BER pathway is initiated by DNA glycosylases, enzymes that recognize and excise specific damaged or inappropriate bases from the DNA. scielo.br The resulting apurinic/apyrimidinic (AP) site is then further processed by other BER enzymes to restore the original DNA sequence. nih.gov The rapid disappearance of DNA single-strand breaks induced by NDHT suggests that the lesions it creates are efficiently recognized and processed by the cell's repair machinery, likely including the BER pathway. oup.comoup.com The persistence of DNA damage is a key factor in carcinogenicity, and the efficient repair of NDHT-induced lesions contrasts sharply with the persistent damage caused by the related carcinogen NDHU. oup.comoup.com Studies on similar lesions, such as 5,6-dihydrothymine (DHT), have shown that such modifications can impair the BER pathway, indicating the complex interplay between pyrimidine-derived lesions and this repair mechanism. nih.gov

Interactive Data Table: Research Findings on this compound (NDHT)

| Interaction Type | Observed Effect | Quantitative Data | Implication | References |

| DNA Damage | Induction of Single-Strand Breaks | 2.2–3.2 breaks / 10⁸ daltons | Causes direct damage to DNA backbone | oup.com, oup.com |

| Damage Persistence | Rapid Repair of Single-Strand Breaks | Damage significantly reduced within 7 days (in contrast to NDHU) | Efficiently recognized and repaired by cellular mechanisms | oup.com, oup.com |

| Mutagenicity | Direct-acting mutagen | Mutagenic in Salmonella typhimurium TA-1535 | Can cause mutations without metabolic activation | oup.com |

| Replication/Transcription | Interference | Inferred from adduct and SSB formation | Potential to block DNA and RNA polymerases | nih.gov, nih.gov |

| DNA Repair | Processed by Repair Pathways | Inferred from rapid repair of SSBs | Lesions are likely substrates for the Base Excision Repair (BER) pathway | oup.com, oup.com, neb.com |

Effects on Enzymes Involved in Repair (e.g., DNA Polymerase Beta, Ligases)

The interaction of this compound (NDHT) and its related compounds with DNA repair enzymes is a critical aspect of its biological activity. While direct studies on NDHT's effect on specific ligases are not extensively detailed in the provided results, the broader context of DNA repair inhibition by related thymine derivatives offers significant insights. For instance, the persistent lesion 5,6-dihydrothymine (DHT), a reduction product of thymine, has been shown to impair the function of DNA polymerase beta and the subsequent ligation step in base excision repair (BER). nih.gov When DHT is present in DNA, it reduces the efficiency of rejoining single-strand breaks (SSBs) and abasic (AP) sites. nih.gov Specifically, DNA polymerase beta and the ligation process are notably impaired by the presence of DHT. nih.gov This impairment suggests that modifications to the thymine ring, such as those in NDHT, could similarly interfere with the intricate coordination of BER enzymes.

DNA polymerase β is a key enzyme in the BER pathway, responsible for filling the single-nucleotide gap after an AP site has been created. mdpi.comnih.gov Studies on inhibitors of DNA polymerase β have highlighted its importance as a therapeutic target. plos.org While not directly mentioning NDHT, research on specific inhibitors demonstrates that blocking DNA polymerase β activity can sensitize cancer cells to DNA-alkylating agents. plos.org This underscores the principle that interference with key BER enzymes can have significant cellular consequences. The structural similarity of NDHT to other DNA lesions that are recognized and processed by the BER machinery suggests that it or its degradation products could interact with and potentially inhibit enzymes like DNA polymerase β and DNA ligases, thereby disrupting the repair of DNA damage.

Interaction with DNA Glycosylases and AP Endonucleases

The initiation of base excision repair (BER) involves the recognition and removal of damaged or modified bases by DNA glycosylases, creating an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then cleaved by an AP endonuclease, most notably APE1 in humans. nih.gov The interaction of thymine derivatives with this pathway is well-documented. For example, thymine glycol, another oxidized form of thymine, is recognized and removed by specific DNA glycosylases like endonuclease III (Nth) in E. coli. nih.gov

While direct evidence for the specific glycosylase that recognizes this compound is not explicitly detailed, the metabolism of related compounds provides a framework for its likely interactions. The BER pathway is responsible for handling a wide array of base lesions, including alkylated and oxidized bases. nih.gov Given that NDHT is a nitrosourea compound capable of inducing DNA damage, it is plausible that the lesions it creates are substrates for one or more DNA glycosylases. Following the creation of an AP site by a glycosylase, APE1 would cleave the phosphodiester backbone 5' to the AP site, a critical step for subsequent repair. nih.gov The efficiency of this entire process can be influenced by the nature of the DNA lesion and its local sequence context. Some DNA glycosylases have an associated AP lyase activity, which can further process the AP site. mit.edu

Unscheduled DNA Synthesis Studies

Unscheduled DNA synthesis (UDS) is a hallmark of DNA excision repair, representing the synthesis of new DNA to replace a damaged segment. Studies have directly investigated the ability of this compound (NDHT) to induce UDS in primary cultures of hepatocytes. oup.comresearchgate.net In these studies, NDHT did not induce UDS. oup.comresearchgate.net This is in stark contrast to its structural analog, 1-nitroso-5,6-dihydrouracil (NDHU), a potent liver carcinogen, which was found to be a strong inducer of UDS in the same system. oup.comresearchgate.net

The lack of UDS induction by NDHT, despite its ability to cause DNA strand breaks, suggests a difference in the type of damage induced or the cellular response to that damage compared to NDHU. oup.com While both compounds are cyclic nitrosoureas, the presence of a methyl group in NDHT may alter its chemical reactivity or the nature of the DNA adducts it forms, leading to a different repair pathway or a lack of recognition by the nucleotide excision repair machinery that UDS assays typically measure.

Role in Mutagenesis Mechanisms

Site-Specific Mutagenesis Approaches

Site-specific mutagenesis is a powerful technique to understand the precise mutagenic consequences of a specific DNA lesion. This approach involves placing a single, defined lesion at a specific location within a gene or genome and then analyzing the resulting mutations after replication. While studies specifically employing this compound in site-specific mutagenesis were not found in the search results, research on related lesions like thymine glycol provides a clear example of this methodology. nih.gov In such studies, an oligonucleotide containing the lesion is synthesized and incorporated into a vector, which is then introduced into a host cell, such as E. coli. nih.gov After replication, the progeny DNA is sequenced to identify the type and frequency of mutations at the lesion site. nih.gov This technique has revealed that thymine glycol primarily induces T-to-C transitions. nih.gov A similar approach could be applied to NDHT to definitively determine its mutational signature.

Analysis of Mutational Spectra in DNA

The mutational spectrum of a chemical refers to the types and frequencies of mutations it induces across a specific gene or region of DNA. N-nitroso compounds are known to be potent mutagens that can generate a variety of DNA adducts, leading to specific types of mutations. researchgate.net These compounds act as alkylating agents, modifying DNA bases which can lead to mispairing during DNA replication. mdpi.com For example, the formation of O⁶-methylguanine is a highly miscoding lesion that frequently leads to G→A transitions. mdpi.com

Although a detailed mutational spectrum for this compound is not provided in the search results, the general mechanisms of related nitrosamines suggest that it would likely cause single base-pair substitutions. The specific substitutions would depend on the chemical nature of the DNA adducts formed by NDHT. Analyzing the full spectrum of mutations, including substitutions, deletions, and insertions, in a reporter gene after treatment with NDHT would be necessary to fully characterize its mutagenic profile.

Comparative Studies of Mutagenic Potential with Related Compounds

Comparative studies are essential for understanding the structure-activity relationships of mutagens. A key study compared the biological activities of this compound (NDHT) with 1-nitroso-5,6-dihydrouracil (NDHU) and methylnitrosourea (MNU). oup.com All three nitrosoureas were found to produce a similar maximum level of DNA damage in the form of strand breaks. oup.com However, the persistence of this damage varied significantly. The damage caused by NDHU, a strong liver carcinogen, was highly persistent, with 80% of the initial damage remaining after 7 days. oup.com In contrast, the damage from NDHT and MNU was repaired more efficiently. oup.com

This difference in DNA damage persistence correlated with their carcinogenic and UDS-inducing potential. NDHU was a potent liver carcinogen and induced UDS, whereas NDHT was not significantly carcinogenic and did not induce UDS. oup.com This suggests that while NDHT is capable of damaging DNA, the lesions it produces are more readily repaired by the cell, leading to a lower mutagenic and carcinogenic potential compared to NDHU.

| Compound | DNA Damage Induction | Persistence of DNA Damage (Liver) | Unscheduled DNA Synthesis (UDS) Induction | Liver Carcinogenicity in Rats |

| This compound (NDHT) | Yes (similar to NDHU and MNU) | Low (repaired more efficiently) oup.com | No oup.comresearchgate.net | Not significant oup.comresearchgate.net |

| 1-Nitroso-5,6-dihydrouracil (NDHU) | Yes (similar to NDHT and MNU) | High (80% persisted for 7 days) oup.com | Yes oup.comresearchgate.net | Strong oup.comresearchgate.net |

| Methylnitrosourea (MNU) | Yes (similar to NDHT and NDHU) | Low (repaired more efficiently) oup.com | Not specified | Yes (under specific conditions) oup.com |

Analytical Methodologies for Detection and Quantification in Research Contexts

Methods for DNA Damage Assessment

Investigating the genotoxic potential of chemical compounds necessitates precise methods to measure DNA damage. For a compound like 1-Nitroso-5,6-dihydrothymine, which has been studied alongside other potent carcinogens, assessing its capacity to induce DNA strand breaks and other lesions is a primary research objective.

Alkaline sucrose (B13894) gradient centrifugation is a classical and powerful technique for determining the size of large DNA molecules and quantifying single-strand breaks. springernature.com The principle involves lysing cells directly on top of a sucrose gradient with increasing density from top to bottom. Under alkaline conditions, the DNA is denatured into single strands. During ultracentrifugation, larger, intact DNA strands sediment faster and travel further down the gradient, while smaller fragments, resulting from strand breaks, move more slowly and remain closer to the top. springernature.com The sedimentation profile of the DNA, when compared to that of untreated control cells, allows for the calculation of the number of single-strand breaks induced by a test compound. osti.gov

In a comparative study, this compound was evaluated for its ability to produce liver DNA damage in rats, measured as strand breaks by this method. oup.com The research compared NDHT to the potent liver carcinogen 1-nitroso-5,6-dihydrouracil (B98791) (NDHU) and methylnitrosourea (MNU). oup.com The findings indicated that all three nitrosoureas induced a similar maximum level of DNA damage shortly after administration. oup.com However, a crucial difference was observed in the persistence of this damage. While 80% of the DNA damage caused by NDHU persisted for 7 days, the damage from NDHT and MNU was significantly less persistent. oup.com This differential in DNA repair or damage persistence is a key factor in understanding the varying carcinogenic potentials of these compounds. oup.com

Table 1: Comparative DNA Damage and Persistence This table summarizes the findings from a study using alkaline sucrose gradient centrifugation to measure DNA single-strand breaks induced by different nitrosoureas in rat liver.

| Compound | Maximum DNA Damage (strand breaks/10⁸ daltons) | Persistence of Damage (at 7 days) | Observed Liver Carcinogenicity in Rats |

|---|---|---|---|

| This compound (NDHT) | ~2.2–3.2 | Significantly less persistent than NDHU | Not significantly carcinogenic |

| 1-Nitroso-5,6-dihydrouracil (NDHU) | ~2.2–3.2 | ~80% of damage persisted | Strong liver carcinogen |

| Methylnitrosourea (MNU) | ~2.2–3.2 | Significantly less persistent than NDHU | Liver carcinogen only under special conditions |

Source: Adapted from JNCI: Journal of the National Cancer Institute. oup.com

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive and visual method for detecting DNA breakage in individual cells. rndsystems.comnih.gov The core principle involves immobilizing cells in a low-melting-point agarose (B213101) on a microscope slide, followed by lysis of the cell and nuclear membranes to release the DNA from the nucleus, forming a structure known as a nucleoid. rndsystems.com

Under alkaline conditions (pH > 13), the DNA unwinds, exposing single-strand breaks and alkali-labile sites. pjoes.comresearchgate.net When subjected to an electric field during electrophoresis, the negatively charged loops of broken DNA migrate away from the nucleoid towards the anode, while undamaged DNA remains within the nucleoid. rndsystems.compjoes.com After staining with a fluorescent dye, the DNA is visualized under a microscope. Damaged cells resemble a "comet" with a bright head (the intact nucleoid) and a tail of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage. pjoes.com This technique is widely used for environmental biomonitoring and testing chemicals for toxicity due to its sensitivity in detecting a broad spectrum of mutagens. rndsystems.compjoes.com

Ligation-Mediated Polymerase Chain Reaction (LMPCR) is a highly sensitive genomic sequencing technique used to map DNA damage and strand breaks at the nucleotide level of resolution within genomic DNA. researchgate.netnih.gov The method can be adapted to reveal DNA-protein interactions and analyze DNA methylation patterns. researchgate.netnih.gov

The LMPCR protocol involves several key steps. bibliotekanauki.pl First, genomic DNA is isolated and any chemical modifications or lesions are converted into single-strand breaks. The DNA is then denatured, and a gene-specific primer is annealed and extended to create a blunt DNA end at the site of the break. researchgate.net Following this, a double-stranded DNA linker (or adapter) is ligated to this blunt end. bibliotekanauki.pl This linker sequence then serves as a primer-binding site for the subsequent exponential PCR amplification. The final amplified products, which correspond to the locations of the original DNA lesions, can be separated by gel electrophoresis and visualized, providing a high-resolution map of damage distribution within a specific gene sequence. nih.gov This technique is invaluable for studying the sequence-specific formation of DNA adducts and the efficiency of DNA repair. science.gov

Single-Cell Gel Electrophoresis (Comet Assay)

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are cornerstone analytical tools for the separation, identification, and quantification of chemical compounds in complex mixtures. libretexts.org These techniques are essential for studying the purity, stability, and metabolic fate of substances like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. libretexts.orgiipseries.org The principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. libretexts.org Compounds that have a stronger affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will move faster, resulting in separation.

The time it takes for a specific compound to travel through the column and reach the detector is known as its retention time, which is a characteristic feature used for identification. libretexts.org A detector measures the analyte as it elutes, producing a chromatogram where the peak area or height is proportional to the concentration of the analyte. libretexts.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode used for separating a wide variety of organic molecules, including nitroso compounds. nih.gov This technique is crucial for quality control, stability studies, and quantifying the compound in experimental solutions. iipseries.org

Table 2: Principles of HPLC Separation This table illustrates the general relationship between compound polarity, HPLC phase, and retention time in reversed-phase and normal-phase chromatography.

| HPLC Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order of Compounds | Example Retention Time Relationship |

|---|---|---|---|---|

| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., Water/Methanol) | Polar compounds elute first | Polar Analyte < Nonpolar Analyte |

| Normal-Phase | Polar (e.g., Silica) | Nonpolar (e.g., Hexane) | Nonpolar compounds elute first | Nonpolar Analyte < Polar Analyte |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective analytical method ideal for the analysis of volatile and semi-volatile compounds. chemrxiv.orgnih.gov It is particularly well-suited for metabolome analysis, which involves profiling the small-molecule metabolites present in a biological sample. shimadzu.com For non-volatile metabolites like amino acids, sugars, and some drug metabolites, a chemical derivatization step is required to make them volatile enough for GC analysis. chemrxiv.orgshimadzu.com

In GC, the sample is vaporized and separated as it passes through a capillary column. The separated components then enter the mass spectrometer. A tandem mass spectrometer (MS/MS) uses two mass analyzers in series. The first (MS1) selects a specific parent ion from the mixture of eluting compounds. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the accurate quantification of trace-level metabolites even in complex biological matrices like plasma or tissue extracts. nih.govturkjps.org This makes GC-MS/MS a powerful tool for studying the metabolic pathways and biotransformation of xenobiotic compounds. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for DNA Adducts

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), stands as a cornerstone technique for the analysis of DNA adducts, including those formed by this compound. thegoodscentscompany.comtoxplanet.com This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of mass spectrometry. chromatographyonline.com The approach is ideal for identifying and quantifying specific, non-volatile, and thermally labile compounds like N-nitroso derivatives within complex biological samples. europa.eu

The general workflow involves the enzymatic hydrolysis of DNA exposed to a nitrosating agent to release individual nucleosides and their adducted forms. This mixture is then injected into the LC system. A reversed-phase column, such as a C18 column, is commonly used to separate the components based on their hydrophobicity. lcms.cz The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive like formic acid to improve ionization. lcms.cz

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, usually via electrospray ionization (ESI). The mass spectrometer is then operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to achieve high selectivity and low detection limits. nih.govshimadzu.com In MRM, a specific parent ion (precursor ion) corresponding to the protonated molecule of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other matrix components.

| Parameter | Description | Common Implementation |

|---|---|---|

| Chromatography | Separation of analytes in the sample mixture. | UHPLC or HPLC |

| Column | The stationary phase for separation. | Reversed-phase C18 (e.g., Hypersil GOLD) lcms.cz |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and methanol/acetonitrile with 0.1% formic acid. lcms.cz |

| Ionization | Process to create ions from analyte molecules. | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Mass spectrometric method for selective quantification. | Multiple Reaction Monitoring (MRM) nih.govshimadzu.com |

| Quantification | Measurement of the analyte concentration. | Based on the peak area of the specific MRM transition, often using isotopically labeled internal standards (e.g., NDMA-d6). lcms.cz |

Research has utilized such methodologies to investigate the persistence of DNA damage, which serves as an indicator of the potential carcinogenicity of various compounds. thegoodscentscompany.comtoxplanet.com The ability of LC-MS/MS to detect adducts at very low concentrations (nanogram to picogram levels) is crucial for these toxicological assessments. psu.edu

Future Research Directions and Unexplored Aspects

Deeper Mechanistic Elucidation of DNA Interactions

The precise mechanisms by which 1-Nitroso-5,6-dihydrothymine (1-NO-DHT) interacts with DNA remain largely uncharacterized. N-nitroso compounds are typically potent alkylating agents that can form reactive electrophilic intermediates, leading to covalent modifications of DNA bases. researchgate.netnih.gov These reactions often target the nitrogen and oxygen atoms of purine (B94841) bases, particularly guanine. nih.govmdpi.com For instance, the related carcinogen 1-Nitroso-5,6-dihydrouracil (B98791) is known to induce DNA single- and double-strand breaks and form adducts such as 7-(2'-carboxyethyl)guanine. thegoodscentscompany.com

Future research must focus on determining if 1-NO-DHT, despite its noncarcinogenic profile, forms any DNA adducts. It is crucial to investigate whether it can generate reactive species capable of alkylating or otherwise modifying DNA nucleobases. Studies should aim to identify the structure of any potential adducts and assess their stability and potential to cause miscoding during DNA replication. Understanding the fundamental chemical reactivity of 1-NO-DHT towards DNA components is a critical first step in fully comprehending its biological profile and distinguishing it from its carcinogenic analogue.

Advanced Computational Modeling for Predictive Research

Computational toxicology and Structure-Activity Relationship (SAR) models offer powerful, cost-effective tools for screening and prioritizing chemicals and predicting their toxic potential. lsu.edu The compound this compound has been included in databases used for such predictive modeling. lsu.eduoup.com These in silico approaches can complement traditional bioassays by providing insights into the mechanistic pathways of chemical compounds.

Future research should leverage advanced computational methods to build predictive models for 1-NO-DHT. This includes using Density Functional Theory (DFT) and molecular dynamics simulations to model its interaction with DNA at an atomic level. Such simulations could predict the most likely sites of adduction on DNA bases, the conformational changes in the DNA helix upon binding, and the energetic favorability of these interactions. This predictive research can guide experimental studies, saving time and resources in the investigation of its biochemical behavior.

Table 1: Computed Physicochemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₃ | nih.govepa.govfda.gov |

| Molecular Weight | 157.13 g/mol | nih.govfda.gov |

| Monoisotopic Mass | 157.04874109 Da | nih.gov |

| XLogP3-AA | -0.7 | nih.gov |

| InChIKey | VHNPZOQVSSWOJZ-UHFFFAOYSA-N | fda.govuni.lu |

| CAS Number | 62641-67-2 | nih.gov |

| Predicted CCS ([M+H]⁺) | 128.9 Ų | uni.lu |

| Predicted CCS ([M+Na]⁺) | 137.6 Ų | uni.lu |

| Predicted CCS ([M-H]⁻) | 130.1 Ų | uni.lu |

This table presents data computed by and available from public chemical databases.

Investigation of Novel Detection Probes and Methodologies

Currently, there are no detection probes or methodologies specifically designed for this compound. The development of such tools is essential for studying its formation, metabolism, and interaction with biological macromolecules. Research in this area can draw from existing technologies for detecting related molecules and processes. For example, fluorescent probes have been successfully developed for imaging nitric oxide (NO) and S-nitrosation stress in cells. mdpi.comnih.gov These probes often work via mechanisms like photoinduced electron transfer or spirocyclization, providing high sensitivity and spatiotemporal resolution. nih.gov

Future efforts should focus on designing and synthesizing novel probes with high specificity for 1-NO-DHT. This could involve creating molecules that undergo a selective chemical reaction with the nitroso group or the dihydrothymine (B131461) ring, resulting in a measurable signal, such as fluorescence. Furthermore, highly sensitive analytical techniques like High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), considered a gold standard for quantifying modified nucleosides, should be adapted for the precise detection of 1-NO-DHT and its potential adducts in biological samples. nih.govantisel.gr

Table 2: Overview of Analytical Methods for Detecting Nitrosated Compounds and Related Species

| Method | Analyte | Principle | Future Application for 1-NO-DHT |

|---|---|---|---|

| Fluorescent Probes | Nitric Oxide (NO), S-Nitrosothiols (SNOs) | Chemical reaction leads to a fluorescent product, enabling cellular imaging. mdpi.comnih.gov | Development of a specific probe that reacts with 1-NO-DHT to produce a unique fluorescent signature. |

| HPLC-MS/MS | Modified Nucleosides | Chromatographic separation followed by mass spectrometric detection for high-sensitivity quantification. nih.gov | Establishing a robust LC-MS/MS method to quantify 1-NO-DHT and its metabolites in DNA and biological fluids. |

| Chemiluminescence | Total N-Nitroso Compounds (ATNC) | Chemical denitrosation releases NO, which is detected via a chemiluminescence reaction. kvasnyprumysl.eu | Use as a screening tool for total N-nitroso content, followed by specific methods for 1-NO-DHT identification. |

Exploration of Formation Pathways under Diverse Biochemical Conditions

N-nitroso compounds are formed through the reaction of nitrosating agents with secondary amines. researchgate.net This reaction can occur endogenously. mdpi.comnih.gov The precursor to 1-NO-DHT is 5,6-dihydrothymine, an intermediate in thymine (B56734) metabolism. hmdb.ca The formation of 1-NO-DHT would therefore require the presence of both 5,6-dihydrothymine and a nitrosating agent.

A critical area for future research is the investigation of the specific biochemical conditions that promote the formation of 1-NO-DHT in vivo. Nitrosating agents can be generated during inflammatory processes through the activity of nitric oxide synthase (iNOS), which produces high levels of nitric oxide (NO). nih.govniph.go.jp Studies should explore whether conditions of chronic inflammation, which are associated with increased cancer risk, lead to the detectable formation of 1-NO-DHT in tissues. Investigating the kinetics and pH dependency of the reaction between 5,6-dihydrothymine and various reactive nitrogen species (e.g., peroxynitrite, nitrous acid) will provide a comprehensive understanding of its formation pathways under diverse physiological and pathological states. nih.govmit.edu

Comprehensive Analysis of DNA Repair Enzyme Specificities

The cellular response to DNA lesions involves a complex network of DNA repair pathways. The Base Excision Repair (BER) pathway is primarily responsible for correcting non-bulky base damage, including many forms of oxidative lesions. nih.gov While the repair of 1-NO-DHT has not been specifically studied, the repair of its precursor, 5,6-dihydrothymine (DHT), is known to be initiated by DNA glycosylases of the BER pathway, such as E. coli Endonuclease III and its human homolog, hNTH1. niph.go.jpneb.com The presence of a DHT lesion can also impair the repair of other nearby damage, highlighting the complex interplay of repair processes on clustered lesions. nih.gov

Future research must perform a comprehensive analysis of the specificities of various DNA repair enzymes for 1-NO-DHT. It is essential to determine if 1-NO-DHT is recognized and excised by known DNA glycosylases (e.g., hNTH1, NEIL1, OGG1, AAG). clemson.edu In vitro repair assays using purified enzymes and synthetic DNA substrates containing a 1-NO-DHT lesion would be a direct approach. Such studies would clarify whether the lesion is efficiently repaired, and if not, whether its persistence could interfere with other DNA transactions like replication or the repair of other lesions, despite its apparent lack of carcinogenicity.

Table 3: Selected DNA Repair Enzyme Activities on Related Lesions

| Enzyme Family | Example Enzyme(s) | Known Substrates Relevant to Nitrosative/Oxidative Damage |

|---|---|---|

| Nth/EndoIII Family | hNTH1, E. coli Endonuclease III | 5,6-Dihydrothymine (DHT), Thymine Glycol (Tg), other oxidized pyrimidines. niph.go.jpneb.comias.ac.in |

| Fpg/Nei Family | hNEIL1, hNEIL2, E. coli Fpg/Nei | Formamidopyrimidines (FapyG, FapyA), other oxidized pyrimidines. clemson.edu |

| Alkyladenine Glycosylase | AAG (also known as MPG) | Hypoxanthine, 1,N⁶-ethenoadenine. clemson.edu |

| 8-Oxoguanine Glycosylase | hOGG1 | 8-oxo-7,8-dihydroguanine (8-oxoG). ias.ac.in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.